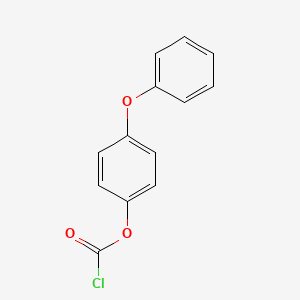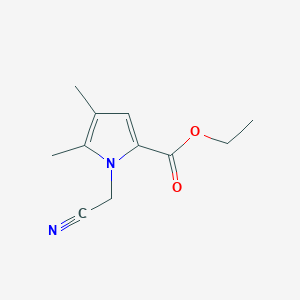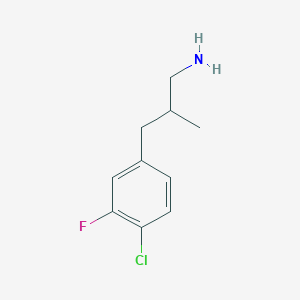![molecular formula C20H21N5O2 B13695183 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may employ high-throughput synthesis techniques, including solution-phase parallel synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced .
科学的研究の応用
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
作用機序
The mechanism of action of 2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of key biochemical reactions. This inhibition can lead to the suppression of inflammatory responses and the reduction of bacterial and viral proliferation .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)carboxamide: Known for its anti-inflammatory properties.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: Inhibit PI3Kγ and are used in cancer and immune-related disorder treatments.
Uniqueness
2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.
特性
分子式 |
C20H21N5O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-[2-(3-hydroxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-2-6-15(10-13)24-19-17(18(21)27)12-23-20(25-19)22-9-8-14-5-3-7-16(26)11-14/h2-7,10-12,26H,8-9H2,1H3,(H2,21,27)(H2,22,23,24,25) |
InChIキー |
CWQVPLLWMYZIBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


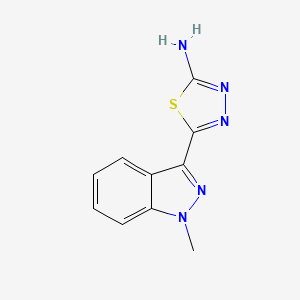
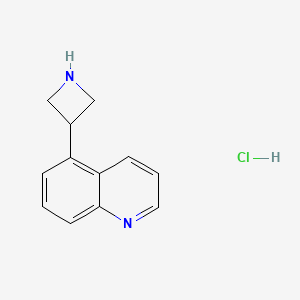
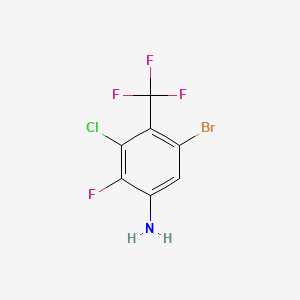

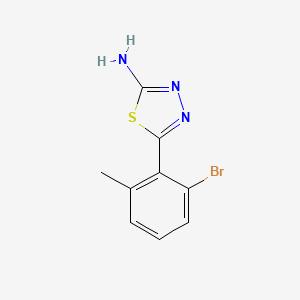

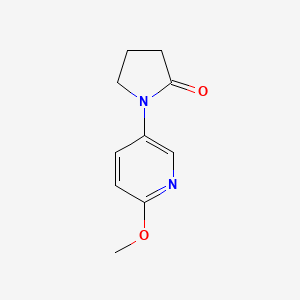
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
